molecular formula C9H13NO B172841 (3-(Methoxymethyl)phenyl)methanamine CAS No. 148278-90-4

(3-(Methoxymethyl)phenyl)methanamine

Cat. No. B172841
M. Wt: 151.21 g/mol
InChI Key: SASCLRJDYCGASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Methoxymethyl)phenyl)methanamine is a chemical compound with the molecular formula C9H13NO . It has an average mass of 151.206 Da and a monoisotopic mass of 151.099716 Da . It is also known by other names such as 1-[3-(Methoxymethyl)phenyl]methanamine .


Molecular Structure Analysis

The molecular structure of (3-(Methoxymethyl)phenyl)methanamine consists of 9 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The structure includes a phenyl ring with a methoxymethyl group and a methanamine group attached .


Physical And Chemical Properties Analysis

(3-(Methoxymethyl)phenyl)methanamine has a density of 1.0±0.1 g/cm³, a boiling point of 229.8±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 46.6±3.0 kJ/mol and a flash point of 79.4±10.6 °C . The compound has a molar refractivity of 46.0±0.3 cm³ and a molar volume of 148.6±3.0 cm³ .

Scientific Research Applications

Catalytic Applications in Organic Chemistry

The derivatives of phenylmethanamine, including structures similar to (3-(Methoxymethyl)phenyl)methanamine, have been utilized in catalytic applications within organic chemistry. For instance, unsymmetrical NCN′ and PCN pincer palladacycles, derived from phenylmethanamine, have shown good activity and selectivity in various catalytic processes (Roffe et al., 2016). Furthermore, compounds in this class have been used in the transfer hydrogenation of acetophenone derivatives, achieving high conversions and turnover frequencies (Karabuğa et al., 2015).

Antimicrobial and Photocytotoxic Properties

Some derivatives of phenylmethanamine have been synthesized and evaluated for their antimicrobial activities, exhibiting a variable degree of activity against different bacterial and fungal strains (Visagaperumal et al., 2010). Additionally, certain complexes of phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have been studied for their photocytotoxic properties and found to exhibit unprecedented photocytotoxicity under red light exposure (Basu et al., 2014).

Structural Studies and Chemical Interactions

The chemical structures of compounds with a backbone similar to (3-(Methoxymethyl)phenyl)methanamine have been extensively studied. For instance, a detailed mechanistic study of reactions involving diphenylamine and diethyl 2-phenylmalonate provided insights into the interactions of such compounds, shedding light on their chemical behavior and potential applications (Zhou & Li, 2019).

Application in Anticancer Research

Complexes derived from phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have been investigated for their anticancer properties. Studies have demonstrated significant photocytotoxicity in cancer cells with these complexes, highlighting their potential as therapeutic agents (Basu et al., 2015).

properties

IUPAC Name

[3-(methoxymethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASCLRJDYCGASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588497
Record name 1-[3-(Methoxymethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Methoxymethyl)phenyl)methanamine

CAS RN

148278-90-4
Record name 1-[3-(Methoxymethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(methoxymethyl)phenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.